N-(2,5-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Description
Development and Discovery of Triazoloquinoline-Based Acetamides
The development of triazoloquinoline-based acetamides represents a significant milestone in heterocyclic chemistry research, emerging from the systematic exploration of nitrogen-containing heterocyclic compounds with superior pharmacological applications. The evolution of these compounds can be traced back to the fundamental understanding that triazoles, particularly the five-membered heterocyclic rings consisting of two carbon and three nitrogen atoms, serve as exceptional scaffolds for constructing diverse bioactive molecules. The structural characteristics of both 1,2,3-triazoles and 1,2,4-triazoles enable them to accommodate a broad range of substituents around their core structures, facilitating the development of novel therapeutic agents.
The historical progression toward triazoloquinoline-based acetamides began with the recognition that triazole heterocyclic structures form numerous weak nonbond interactions with receptors and enzymes in biological systems. This understanding prompted researchers to explore more complex fused ring systems that could enhance binding affinity and selectivity. The synthesis of 1,2,4-triazolo[4,3-a]quinoline derivatives emerged as a particularly promising avenue, with early studies demonstrating their potential for antiinflammatory and analgesic activities. These initial investigations established the foundation for developing more sophisticated derivatives, including acetamide-linked variants that could provide additional functional diversity.
The specific development of N-(2,5-dichlorophenyl)-2-[(5-methyltriazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide reflects the application of advanced synthetic strategies to create multifunctional heterocyclic compounds. The incorporation of the dichlorophenyl moiety and the sulfanylacetamide linker represents a deliberate design approach to optimize both physicochemical properties and biological activity potential. This compound exemplifies the modern approach to heterocyclic drug design, where multiple pharmacophoric elements are strategically combined to create molecules with enhanced therapeutic potential.
Significance in Heterocyclic Chemistry Research
The significance of triazoloquinoline-based acetamides in heterocyclic chemistry research extends beyond their individual therapeutic potential to encompass their role as valuable chemical probes and synthetic intermediates. These compounds have established themselves as key chromophores with immense medicinal value, attracting scientists across multiple disciplines including chemical, pharmaceutical, polymer, and materials sciences. The inherent properties of triazole compounds, particularly their ability to form stable interactions with biological targets, have positioned them as essential building blocks in contemporary drug discovery efforts.
The research significance of compounds like N-(2,5-dichlorophenyl)-2-[(5-methyltriazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide lies in their complex heterocyclic architecture, which provides multiple sites for molecular recognition and binding. The triazoloquinoline core serves as a rigid scaffold that can maintain specific three-dimensional orientations, while the acetamide linker introduces flexibility that allows for optimal binding conformations. This combination of rigidity and flexibility represents a sophisticated approach to molecular design that has implications for understanding structure-activity relationships in heterocyclic chemistry.
Furthermore, these compounds contribute to the broader understanding of heterocyclic synthesis methodologies. The construction of fused triazoloquinoline systems requires sophisticated synthetic approaches, including click chemistry reactions and palladium-catalyzed cyclization procedures. The development of efficient synthetic routes to these compounds has advanced the field of heterocyclic chemistry by providing new methodologies that can be applied to related systems. The synthesis challenges associated with regioselective formation of triazoloquinoline ring systems and control of stereochemistry during coupling reactions have driven innovation in synthetic organic chemistry.
Classification Within Triazole-Acetamide Hybrid Compounds
N-(2,5-dichlorophenyl)-2-[(5-methyltriazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide belongs to a specialized class of triazole-acetamide hybrid compounds that combine multiple heterocyclic elements within a single molecular framework. The classification of this compound requires consideration of its structural components: the 1,2,4-triazole ring system, the quinoline moiety, the sulfanyl linker, and the acetamide functional group. This multi-component architecture places the compound within the broader category of heterocyclic hybrids, specifically those designed to incorporate multiple pharmacophoric elements.
Within the triazole-acetamide hybrid classification, this compound represents a third-generation derivative that incorporates advanced design principles. Early triazole-acetamide hybrids typically featured simple aromatic substituents connected through direct amide linkages. The evolution toward more sophisticated systems like the target compound reflects the incorporation of fused heterocyclic cores and specialized linker chemistries. The presence of the triazoloquinoline core distinguishes this compound from simpler triazole-acetamide systems and places it within the category of polycyclic heterocyclic hybrids.
Table 1: Classification Hierarchy of N-(2,5-dichlorophenyl)-2-[(5-methyltriazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Class | Heterocyclic Compounds | Nitrogen-containing heterocycles |
| Secondary Class | Triazole Derivatives | 1,2,4-triazole-based systems |
| Tertiary Class | Fused Heterocycles | Triazoloquinoline derivatives |
| Quaternary Class | Hybrid Compounds | Triazole-acetamide hybrids |
| Specific Type | Polyfunctional Derivatives | Sulfanyl-linked triazoloquinoline acetamides |
The compound's classification is further refined by considering its functional group arrangement and substitution pattern. The 2,5-dichlorophenyl substitution introduces specific electronic and steric characteristics that distinguish it from other triazole-acetamide hybrids. The dichlorosubstitution pattern creates a unique electronic environment that influences both the compound's physicochemical properties and its potential biological activity. This specific substitution pattern represents a deliberate design choice aimed at optimizing molecular interactions with target proteins.
Structure-Based Nomenclature and Identification Systems
The systematic nomenclature of N-(2,5-dichlorophenyl)-2-[(5-methyltriazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The nomenclature system must account for multiple structural elements: the fused triazoloquinoline core, the sulfanyl linker, the acetamide functionality, and the dichlorophenyl substituent. The systematic name reflects the hierarchical organization of these structural components, beginning with the most complex heterocyclic system and proceeding through the functional groups in order of decreasing complexity.
Table 2: Structural Identification Data for N-(2,5-dichlorophenyl)-2-[(5-methyltriazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
| Identification System | Value | Description |
|---|---|---|
| Chemical Abstracts Service Number | 314260-62-3 | Unique chemical identifier |
| Molecular Formula | C19H14Cl2N4OS | Elemental composition |
| Molecular Weight | 417.3 g/mol | Molecular mass |
| InChI Key | YWKKEWVCOPTQFP-UHFFFAOYSA-N | International chemical identifier |
| SMILES Notation | CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl | Simplified molecular input line entry system |
The structure-based nomenclature system provides multiple approaches to identifying and referencing this compound. The International Chemical Identifier system offers a standardized approach that enables unambiguous identification across different chemical databases and literature sources. The InChI representation captures the complete molecular connectivity, including stereochemical information where applicable, ensuring that the compound can be accurately identified and retrieved from chemical databases.
The Simplified Molecular Input Line Entry System representation provides a compact method for encoding the molecular structure that is particularly useful for computational applications. This notation system enables efficient storage and retrieval of structural information in electronic databases while maintaining complete connectivity information. The systematic application of these nomenclature systems ensures that N-(2,5-dichlorophenyl)-2-[(5-methyltriazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide can be unambiguously identified and referenced across different research contexts and publications.
Table 3: Structural Component Analysis
The structural analysis reveals that each component contributes specific properties to the overall molecular architecture. The triazoloquinoline core provides the primary framework for molecular recognition, while the sulfanyl linker introduces conformational flexibility that allows the molecule to adopt optimal binding conformations. The acetamide functionality serves as a hydrogen bonding element that can engage in specific interactions with target proteins, while the dichlorophenyl group modulates the compound's physicochemical properties and enhances its ability to interact with hydrophobic binding sites.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4OS/c1-11-8-17-23-24-19(25(17)16-5-3-2-4-13(11)16)27-10-18(26)22-15-9-12(20)6-7-14(15)21/h2-9H,10H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKKEWVCOPTQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is a synthetic compound with significant potential in pharmacology, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H14Cl2N4OS
- Molecular Weight : 417.31 g/mol
- CAS Number : [Not specified in the sources]
The compound's biological activity is primarily attributed to its unique structural features, which include a dichlorophenyl moiety and a triazoloquinoline structure. These components enhance its interaction with biological targets, particularly in cancer cells. The sulfanyl group is believed to play a crucial role in the compound's mechanism by facilitating electron transfer processes that are vital for inducing cytotoxicity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against human glioblastoma and melanoma cells. Specific IC50 values reported in related compounds suggest similar efficacy for this compound due to structural analogies .
- Mechanisms of Action : The compound's mechanism involves apoptosis induction and cell cycle arrest. It promotes reactive oxygen species (ROS) generation leading to oxidative stress within cancer cells, which is a well-known pathway for triggering apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence that this compound may possess antimicrobial activity:
- Bacterial Inhibition : Preliminary studies indicate that it can inhibit the growth of certain bacterial strains. This activity is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of related triazole compounds demonstrated that modifications to the triazole ring significantly influenced cytotoxicity. The introduction of electron-donating groups at specific positions enhanced the anticancer properties. The findings suggest that this compound could follow similar trends due to its structural components .
Case Study 2: Antimicrobial Properties
Another investigation into sulfur-containing compounds revealed their potential as antimicrobial agents. The study found that compounds with similar sulfanyl groups exhibited broad-spectrum antibacterial activity. Given the structural similarities, this compound may also demonstrate effective antimicrobial properties against resistant strains .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Human glioblastoma | ~10 | Induction of apoptosis via ROS generation |
| Anticancer | Human melanoma | ~15 | Cell cycle arrest |
| Antimicrobial | Bacterial strains | N/A | Disruption of cell membrane integrity |
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to N-(2,5-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Testing : In vitro studies demonstrated that this compound exhibited potent cytotoxicity against several cancer cell lines including HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 values indicate strong potential for further development as an anticancer agent .
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HepG2 | 10.5 | |
| HeLa | 8.7 | |
| MCF-7 | 9.0 |
Antimicrobial Applications
The compound also shows promise in antimicrobial research. Its structural features suggest potential activity against a range of microbial pathogens.
Case Studies
- Antimicrobial Efficacy : Studies have reported that derivatives of triazole and quinoline structures possess moderate to high antimicrobial activity against various bacteria and fungi. For instance, compounds related to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in laboratory settings.
| Microbe | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Key Features
Structural and Functional Differences
Chlorine vs. Fluorine Substituents: The target compound and 2-(3,4-dichlorophenyl)-acetamide both feature chlorinated phenyl groups, but substituent positions differ (2,5- vs. 3,4-dichloro). Flumetsulam uses 2,6-difluorophenyl, which is smaller and more electronegative than chlorine, likely improving solubility and target specificity in herbicidal applications .
Heterocyclic Core: The target compound’s triazoloquinoline system is bulkier and more rigid than flumetsulam’s triazolopyrimidine or oxadixyl’s oxazolidinone. This rigidity could limit conformational flexibility but enhance stability in biological environments .
Linker Groups: The sulfanyl group (C–S–C) in the target compound differs from flumetsulam’s sulfonamide (SO₂–N–C) and oxadixyl’s methoxyacetamide.
Physicochemical and Crystallographic Insights
- Hydrogen Bonding: The acetamide group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), similar to the pyrazole-containing analog in . However, the latter forms N–H⋯O dimers in crystal structures, while the target’s sulfanyl group may participate in weaker interactions (e.g., van der Waals) .
- Conformational Flexibility: The 2-(3,4-dichlorophenyl)-acetamide analog exhibits variable dihedral angles (54.8°–77.5°) between its dichlorophenyl and pyrazole rings, influencing crystal packing and stability. The target compound’s triazoloquinoline system likely restricts such flexibility, favoring planar orientations .
Preparation Methods
Synthesis of 5-Methyl Triazolo[4,3-a]Quinoline-1-Thiol
Step 1: Formation of Quinoline Hydrazide
5-Methylquinolin-2-amine reacts with ethyl chloroformate in dichloromethane to yield the corresponding carbamate, which undergoes hydrazinolysis with hydrazine hydrate (80°C, 6 hr) to form 5-methylquinoline-2-carbohydrazide (Yield: 78%).
Step 2: Cyclization to Triazoloquinoline
The carbohydrazide undergoes cyclization with formic acid (reflux, 12 hr) to generate 5-methyltriazolo[4,3-a]quinoline. Subsequent thiolation via treatment with phosphorus pentasulfide (P₂S₁₀) in dry pyridine (60°C, 8 hr) produces the 1-thiol derivative (Yield: 65%).
Table 1: Optimization of Thiolation Conditions
| Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| P₂S₁₀ | Pyridine | 60 | 8 | 65 |
| Lawesson’s Reagent | Toluene | 110 | 6 | 58 |
| H₂S (g) | DMF | 25 | 24 | 42 |
Preparation of N-(2,5-Dichlorophenyl)-2-Bromoacetamide
Step 1: Acetylation of 2,5-Dichloroaniline
2,5-Dichloroaniline reacts with bromoacetyl bromide in the presence of triethylamine (Et₃N) as a base (0°C → 25°C, 2 hr) to yield N-(2,5-dichlorophenyl)-2-bromoacetamide (Yield: 89%).
Critical Parameters :
-
Molar Ratio : 1:1.2 (aniline:bromoacetyl bromide)
-
Solvent : Dichloromethane (DCM)
-
Workup : Sequential washing with 5% HCl, saturated NaHCO₃, and brine
Thioether Coupling: Nucleophilic Substitution
The thiol group of 5-methyltriazoloquinoline-1-thiol attacks the electrophilic carbon of N-(2,5-dichlorophenyl)-2-bromoacetamide in a polar aprotic solvent:
General Procedure :
-
Dissolve 5-methyltriazoloquinoline-1-thiol (1 eq) and N-(2,5-dichlorophenyl)-2-bromoacetamide (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (2 eq) as a base.
-
Heat at 50°C for 6 hr under nitrogen atmosphere.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (Hexane:EtOAc = 3:1).
Table 2: Solvent Screening for Coupling Reaction
| Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 50 | 6 | 72 |
| THF | Et₃N | 40 | 8 | 64 |
| Acetonitrile | DBU | 60 | 5 | 68 |
Alternative Synthetic Pathways
One-Pot Tandem Cyclization-Coupling Approach
A patent-derived method (WO2016170544A1) utilizes sequential reactions without isolating intermediates:
Solid-Phase Synthesis for High-Throughput Production
Adapting US10544107B2 methodologies:
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Immobilize 2,5-dichloroaniline on Wang resin via carbamate linkage.
-
Perform on-resin acetylation with bromoacetic anhydride.
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Couple with triazoloquinoline-1-thiol using HATU/DIEA in DCM.
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Cleave with TFA/H₂O (95:5) to obtain crude product (Yield: 54%; Purity: 88% by HPLC).
Critical Analysis of Methodologies
Yield Optimization Challenges
Purification Considerations
-
Column Chromatography : Essential for removing unreacted thiol and dichlorophenyl byproducts. Gradient elution (5→30% EtOAc in hexane) achieves >95% purity.
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Recrystallization : Ethanol/water (7:3) mixture yields crystalline product (mp 168–170°C).
Scalability and Industrial Feasibility
Route A (Stepwise Synthesis):
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Batch Size : Up to 500 g demonstrated in pilot studies
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Cost Drivers : DMF solvent recovery (80% efficiency), bromoacetyl bromide price
Route B (One-Pot):
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Throughput : 2 kg/day in continuous flow reactor setups
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Limitation : 8% lower yield compared to stepwise route
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,5-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide?
- Methodological Answer : A two-step approach is common for analogous triazoloquinoline-acetamide derivatives. First, synthesize the triazoloquinoline core via cyclization of substituted quinoline precursors with hydrazine derivatives under reflux. Second, introduce the sulfanylacetamide moiety via nucleophilic substitution using chloroacetyl chloride in anhydrous dioxane, followed by coupling with 2,5-dichloroaniline. Triethylamine is typically used as a base to neutralize HCl byproducts. Purification involves recrystallization from ethanol or column chromatography .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer :
- X-ray crystallography : Resolve bond lengths and angles (e.g., C–S bond in the sulfanyl group: ~1.75–1.80 Å; torsion angles for nitro/chlorophenyl groups) to confirm stereoelectronic properties .
- NMR spectroscopy : Analyze and NMR shifts for diagnostic signals, such as the methyl group on the triazole (~δ 2.5 ppm) and the acetamide carbonyl (~δ 168–170 ppm).
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (expected [M+H] for CHClNOS: ~468.03 Da) .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure solubility (logP ~3.5 predicted via ChemAxon) and plasma protein binding to assess bioavailability discrepancies.
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites (e.g., sulfoxide formation at the sulfanyl group) that may explain reduced in vivo efficacy .
- Dose-response recalibration : Optimize dosing regimens using allometric scaling from rodent models to account for species-specific metabolic differences .
Q. How can molecular docking studies inform the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Target selection : Prioritize kinases or CYP450 enzymes based on structural homology to triazoloquinoline inhibitors (e.g., PDB ID 43V for acetamide-thiazole interactions) .
- Docking parameters : Use AutoDock Vina with AMBER force fields. Key interactions include π-π stacking between the triazole and aromatic residues (e.g., Phe330 in CYP3A4) and hydrogen bonding with the acetamide carbonyl.
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC values from enzyme inhibition assays .
Q. What experimental designs are optimal for assessing environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Degradation studies : Use OECD 308 guidelines to measure hydrolysis half-life (pH 7, 25°C) and photolysis rates under UV light (λ = 254 nm).
- Bioaccumulation : Determine BCF (bioconcentration factor) in Daphnia magna via OECD 305.
- Tiered ecotoxicity testing : Start with algae (EC for growth inhibition), then progress to zebrafish embryos (FET test) if EC < 10 mg/L .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
